molecular formula C10H14N2 B1678760 Nicotine CAS No. 54-11-5

Nicotine

Cat. No.: B1678760
CAS No.: 54-11-5
M. Wt: 162.23 g/mol
InChI Key: SNICXCGAKADSCV-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotine can be synthesized through several methods. One common synthetic route involves the Hofmann-Löffler reaction, which includes iodination, methylation, and reduction steps . Another method involves the use of molecularly imprinted polymers for selective solid-phase extraction . Additionally, this compound can be synthesized from 3-pyridylaldehyde using a one-pot or step-wise method .

Industrial Production Methods

Industrial production of this compound typically involves extraction from tobacco leaves. The leaves are processed to extract crude this compound, which is then purified through various chemical processes. This method is preferred due to the high yield and cost-effectiveness compared to synthetic routes .

Properties

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
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InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1
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InChI Key

SNICXCGAKADSCV-JTQLQIEISA-N
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Canonical SMILES

CN1CCCC1C2=CN=CC=C2
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Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2
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Molecular Formula

C10H14N2
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DSSTOX Substance ID

DTXSID1020930
Record name (-)-Nicotine
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Molecular Weight

162.23 g/mol
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Physical Description

Nicotine appears as a colorless to light yellow or brown liquid. Combustible. Toxic by inhalation and by skin absorption. Produces toxic oxides of nitrogen during combustion., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide] [NIOSH], Liquid, OILY COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to dark-brown liquid with a fish-like odor when warm., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide]
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Boiling Point

476.1 °F at 745 mmHg (EPA, 1998), 247 °C; 125 deg at 18 mm Hg, 476.1 °F at 745 mmHg, 482 °F (Decomposes)
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Flash Point

203 °F (NIOSH, 2023), 214 °F (101 °C), 95 °C c.c., 203 °F
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Solubility

Miscible (NTP, 1992), Miscible with water below 60 °C; very sol in alcohol, chloroform, ether, petroleum ether, kerosene, oils, Slightly soluble in ligroin, In water, 1X10+6 mg/L at 25 °C (miscible), 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.0097 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.00925 at 20 °C/4 °C, Relative density (water = 1): 1.01, 1.01
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Vapor Density

5.61 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.61 (Air = 1), Relative vapor density (air = 1): 5.6, 5.61
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Vapor Pressure

1 mmHg at 143.24 °F (EPA, 1998), 0.08 [mmHg], Vapor pressure: 1 MM HG @ 61.8 °C, 0.038 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.006, 0.08 mmHg
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Mechanism of Action

Nicotine is a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors. These are ionotropic receptors composed up of five homomeric or heteromeric subunits. In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways. This causes the channel to open and allow conductance of multiple cations including sodium, calcium, and potassium. This leads to depolarization, which activates voltage-gated calcium channels and allows more calcium to enter the axon terminal. Calcium stimulates vesicle trafficking towards the plasma membrane and the release of dopamine into the synapse. Dopamine binding to its receptors is responsible the euphoric and addictive properties of nicotine. Nicotine also binds to nicotinic acetylcholine receptors on the chromaffin cells in the adrenal medulla. Binding opens the ion channel allowing influx of sodium, causing depolarization of the cell, which activates voltage-gated calcium channels. Calcium triggers the release of epinephrine from intracellular vesicles into the bloodstream, which causes vasoconstriction, increased blood pressure, increased heart rate, and increased blood sugar., Nicotine is a ganglionic (nicotinic) cholinergic-receptor agonist. The pharmacologic actions of nicotine are complex and include a variety of effects mediated by stereospecific binding to receptors in autonomic ganglia, the adrenal medulla, the neuromuscular junction, and the brain., The principal pharmacologic effect of small doses of nicotine is initial, transient stimulation of autonomic ganglia; large doses or prolonged neuronal receptor exposure to nicotine results in subsequent persistent depression of receptor activity. Although nicotine has similar dose-related effects at the myoneural (neuromuscular) junction, rapidly developing skeletal muscle paralysis obscures the stimulant phase. The muscle-relaxant properties of nicotine may be mediated through stimulation of Renshaw cells and pulmonary afferent nerves, which results in inhibition of skeletal muscle motor activity; such relaxant effects may contribute to the behavior-reinforcing effects of the drug. Small doses of nicotine directly stimulate sympathetic ganglia and facilitate neurotransmission; however, large doses produce initial ganglionic stimulation, which is quickly followed by inhibition of neurotransmission.
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Color/Form

Colorless to pale yellow, oily liquid, Thick, water-white, levarotatory oil turning brown on exposure to air, Pale-yellow to dark brown liquid

CAS No.

54-11-5; 22083-74-5, 54-11-5
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Melting Point

-110 °F (EPA, 1998), -79 °C, -80 °C, -110 °F
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Synthesis routes and methods

Procedure details

A solution of 2′-cyanonicotine 3 (324 mg, 1.73 mmol) in toluene (12.4 mL) was treated at −78° C. with DIBALH (8.65 mL of a 1.0 M solution in hexane, 8.65 mmol). After the reaction mixture had been stirred for an additional 3 h at −78° C., it was quenched by slow addition of saturated aqueous solution of NH4Cl. The resulting mixture was allowed to warm to room temperature. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (CH2Cl2/CH3OH/NH4OH concd 95:5:0.1) to give (±)-2′-aminomethylnicotine 8 as a clear oil (195.1 mg, 1.02 mmol, 59%) as well as nicotine (11 mg, 0.07 mmol, 4%). 1H NMR (300 MHz, CDCl3): δ=8.60 (d, 1H, J=2.7 Hz, ArH), 8.48 (dd, 1H, J=1.8, 4.8 Hz, ArH), 7.64 (dt, 1H, J=8.1, 1.8 Hz, ArH), 7.28 (ddd, 1H, J=8.1, 4.8, 0.9 Hz, ArH), 3.21 (d, 1H, J=12.9 Hz), 3.03 (d, 1H, J=12.9 Hz), 3.00 (m, 1H), 2.74 (m, 1H), 2.18 (m, 2H), 2.17 (s, 3H, NCH3), 1.93 (m, 2H), 1.32 (bs, 2H, NH2). —13C NMR (75.3 MHz, CDCl3): δ=149.1 (CH), 148.0 (CH), 138.3 (C), 135.0 (CH), 123.2 (CH), 68.0 (C), 54.8 (CH2), 46.5 (CH2), 36.5 (CH2), 35.5 (CH3), 22.5 (CH2). HRMS (ESI) m/z: found for [M+H]+ 192.1490. Calcd for C11H17N3 192.1495.
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does nicotine exert its effects on the brain?

A1: this compound acts primarily by binding to neuronal nicotinic acetylcholine receptors (nAChRs) in the brain. [] These receptors are ligand-gated ion channels, and upon this compound binding, they undergo a conformational change, allowing the influx of ions like sodium and calcium. [] This ionic influx leads to neuronal depolarization and subsequent release of neurotransmitters, including dopamine, which contributes to the rewarding and addictive properties of this compound. [, , ]

Q2: Does chronic this compound exposure lead to changes in nAChR expression?

A2: Yes, chronic this compound exposure has been shown to selectively up-regulate α4β2-like nAChRs in many brain regions, with less impact on α3/α6β2-like and α3β4-like nAChRs. [] This up-regulation is believed to contribute to the development of this compound dependence and tolerance. [, ]

Q3: How does this compound impact learning and memory?

A3: Acute this compound administration enhances hippocampus-dependent learning, potentially by recruiting signaling through the c-Jun n-terminal kinase 1 (JNK1). [] Studies using JNK1 knockout mice demonstrated that the absence of this protein abolished this compound-enhanced contextual fear conditioning, indicating its functional necessity in this compound's effects on learning and memory. []

Q4: Does this compound interact with other neurotransmitter systems in the brain?

A4: Research suggests that this compound can influence other neurotransmitter systems. For instance, in the ventral tegmental area (VTA), both nicotinic and N-methyl-D-aspartate (NMDA) receptors mediate this compound-induced Fos expression, a marker of neuronal activation, in the nucleus accumbens, a brain region involved in reward processing. []

Q5: What is the chemical structure of this compound?

A5: this compound is an alkaloid composed of a pyridine and a pyrrolidine ring. Its IUPAC name is (S)-3-(1-methylpyrrolidin-2-yl)pyridine.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C10H14N2, and its molecular weight is 162.23 g/mol.

Q7: Is this compound stable during the manufacturing of tea?

A7: Yes, research suggests that this compound is relatively stable during tea manufacturing processes like heating, drying, enzymatic oxidation, and mechanical processing. [] This implies that the this compound content in tea leaves remains relatively constant throughout these processes. []

A7: The research papers provided do not focus on the catalytic properties or applications of this compound. Therefore, we cannot provide information on this aspect based on the provided scientific material.

A7: The research papers provided do not delve into the specifics of computational chemistry studies on this compound. Therefore, we cannot provide information on this aspect based on the provided scientific material.

Q8: How do structural modifications of this compound impact its activity?

A10: While the provided papers don't extensively cover synthetic this compound analogs, they highlight the importance of the pyridine and pyrrolidine rings for receptor binding and activity. Modifications to these rings could alter this compound's binding affinity and downstream effects. [, ]

Q9: What factors can influence the stability of this compound in various formulations?

A11: this compound can be susceptible to degradation depending on factors like pH, temperature, and exposure to light and air. [] Formulation strategies to enhance its stability often involve using antioxidants, buffering agents, and protective packaging.

A9: While the provided papers focus on the biological and pharmacological aspects of this compound, they underscore the need for responsible research practices and compliance with relevant safety regulations when handling this compound.

Q10: How is this compound metabolized in the body?

A13: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2A6 in humans and its homologue Cyp2a5 in mice. [, ] This metabolism primarily leads to the formation of cotinine, which is often used as a biomarker for this compound exposure. [, ]

Q11: Does prenatal smoke exposure influence this compound metabolism in offspring?

A14: Research suggests that prenatal smoke exposure can lead to persistent changes in Cyp2a5 methylation in the liver of male offspring, resulting in increased this compound metabolism. [] This altered metabolism could potentially influence this compound dependence susceptibility later in life. []

Q12: Does this compound affect the pharmacokinetics of other compounds?

A15: Yes, studies show that this compound can inhibit the pulmonary elimination of benzo(a)pyrene, a carcinogen found in cigarette smoke. [] This suggests potential pharmacokinetic interactions between this compound and other compounds present in tobacco smoke. []

Q13: What in vitro models are used to study the effects of this compound?

A16: Researchers use various in vitro models to study the effects of this compound, including: * Cultured cells: For example, human aorta primary smooth muscle cells (HVSMC) are used to investigate the direct effects of this compound on vascular function. [] * Organotypic slice cultures: These cultures, such as brain slices, provide a more physiologically relevant environment to study this compound's effects on neuronal activity and survival. []

Q14: Are there animal models used to study this compound addiction?

A17: Yes, rodents, particularly mice and rats, are commonly used as animal models to study this compound addiction. Researchers use various behavioral paradigms like conditioned place preference (CPP) to assess this compound reward sensitivity. [, , ]

Q15: Is there evidence of resistance to this compound's effects?

A18: While the provided papers don't specifically address this compound resistance, they do highlight the role of nicotinic receptor up-regulation in chronic this compound exposure. This adaptation could be seen as a form of cellular tolerance, potentially contributing to the need for higher this compound doses to achieve the same effects over time. []

Q16: Does this compound impact cardiovascular health?

A19: this compound has significant effects on the cardiovascular system. Studies in miniswine show that this compound infusion leads to increased mean arterial pressure (MAP), systemic vascular resistance (SVR), and regional vascular resistance in various organs. [] These findings suggest that this compound can negatively impact cardiovascular function. [, ]

Q17: Does this compound have detrimental effects on the gastrointestinal system?

A20: Evidence suggests that this compound contributes to gastrointestinal disorders. Studies point to its role in aggravating inflammation in the stomach and colon, potentially contributing to the development of ulcers and cancer. [] Further research is needed to fully elucidate the underlying mechanisms.

Q18: What are some strategies for targeted this compound delivery?

A18: The research papers provided primarily focus on the effects of this compound rather than drug delivery strategies. Therefore, we cannot provide specific information on this aspect based on the provided material.

Q19: What are some biomarkers used to assess this compound exposure?

A22: Cotinine, a primary metabolite of this compound, is widely used as a biomarker for this compound exposure. It can be detected in various biological samples, including blood, urine, and hair. [, ] Hair this compound concentration has also proven to be a reliable indicator of environmental tobacco smoke exposure, particularly in cats. []

Q20: How is this compound quantified in biological samples?

A23: Various analytical methods are employed for this compound quantification, including:* Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This highly sensitive and specific technique is commonly used to measure this compound and its metabolites, such as cotinine, in urine samples. []* High-Performance Liquid Chromatography (HPLC): Coupled with appropriate detectors, HPLC offers a robust method for analyzing this compound and cotinine levels in biological samples like liver tissue. []

A20: The provided research papers do not focus on the environmental impact of this compound. Therefore, we cannot provide information on this aspect based on the provided scientific material.

A20: While the research papers provided do not extensively cover this compound's physicochemical properties, it is known that this compound is a highly water-soluble compound. Its dissolution and solubility can be influenced by factors like pH, temperature, and the presence of other excipients in a formulation.

Q21: What parameters are assessed during the validation of analytical methods for this compound?

A26: Validation of analytical methods, such as GC-MS/MS for this compound and cotinine determination in urine, involves assessing parameters like:* Linearity: Determining the linear range of detection for the analytes of interest. []* Recovery: Evaluating the efficiency of extracting the analytes from the biological matrix. []* Precision: Assessing the reproducibility of the method by measuring intra-day and inter-day variations. []* Accuracy: Determining the closeness of the measured values to the true values. []* Specificity: Ensuring that the method can distinguish the analytes of interest from other components in the sample. []

A21: The research papers provided focus on the scientific aspects of this compound rather than quality control procedures. Therefore, we cannot provide specific information on this aspect based on the provided material.

A21: The provided research papers do not explore the immunogenicity of this compound. Therefore, we cannot provide information on this aspect based on the provided scientific material.

A21: The research papers provided do not delve into drug-transporter interactions with this compound. Therefore, we cannot provide information on this aspect based on the provided scientific material.

Q22: Can this compound alter the activity of drug-metabolizing enzymes?

A30: Yes, research indicates that this compound can induce cytochrome P450 enzymes, particularly in the liver. For instance, studies in rats showed that this compound pretreatment almost doubled the clearance of this compound itself in isolated perfused lungs compared to controls. [] This induction of drug-metabolizing enzymes by this compound could have implications for the metabolism of other drugs co-administered with this compound.

A22: While the provided research papers do not directly address the biodegradability of this compound, it is known that this compound is a natural alkaloid produced by plants. It is expected to be biodegradable under appropriate environmental conditions.

Q23: Are there safer alternatives to traditional tobacco products for this compound delivery?

A32: Research suggests that tobacco products that don't involve combustion, such as snus, offer potential harm reduction benefits compared to traditional cigarettes. [] this compound replacement therapies (NRTs) like this compound patches and gum also provide alternative routes of administration that avoid the harmful toxins present in tobacco smoke. []

A23: The research papers provided focus on the biological and pharmacological aspects of this compound and do not discuss recycling or waste management strategies. Therefore, we cannot provide information on this aspect based on the provided material.

A34: The research presented highlights the importance of utilizing a multidisciplinary approach to investigate this compound's effects, involving techniques like:* Behavioral testing: To assess this compound's impact on learning, memory, anxiety, and reward-related behaviors. [, , , ]* Molecular biology: To investigate changes in gene expression, protein levels, and DNA methylation. [, , , ]* Physiological measurements: To study this compound's impact on cardiovascular function and hemodynamics. [, ]* Pharmacokinetic analysis: To determine the absorption, distribution, metabolism, and excretion of this compound and its metabolites. [, , , ]

Q24: When did the understanding of this compound's addictive properties emerge?

A35: Recognition of this compound as the primary addictive component in tobacco emerged in the early 20th century. Research since then has significantly advanced our understanding of its pharmacological effects, particularly its interactions with nAChRs and impact on the brain's reward system. [, , , ]

Q25: What are some examples of cross-disciplinary research involving this compound?

A36: this compound research requires a multifaceted approach, integrating knowledge and methodologies from various disciplines, including: * Pharmacology: To understand the interactions of this compound with its molecular targets, nAChRs. [, , ] * Neuroscience: To investigate this compound's impact on brain circuits involved in reward, learning, and memory. [, , , , ] * Psychology: To study the behavioral aspects of this compound addiction, including craving, withdrawal, and relapse. [, , ] * Cardiology: To investigate this compound's effects on cardiovascular function and its role as a risk factor for heart disease. [, ] * Oncology: To elucidate the mechanisms by which this compound contributes to the development of certain cancers. [, ]

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